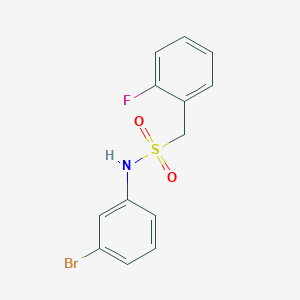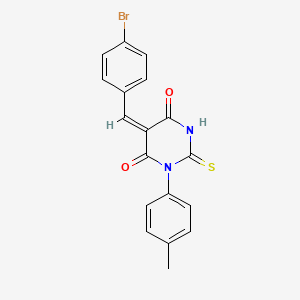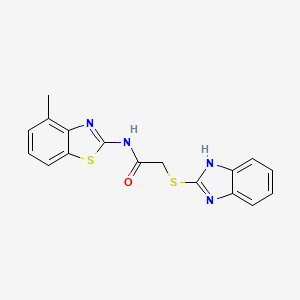
N-(3-bromophenyl)-1-(2-fluorophenyl)methanesulfonamide
Vue d'ensemble
Description
N-(3-bromophenyl)-1-(2-fluorophenyl)methanesulfonamide, also known as BFM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFM is a sulfonamide derivative that contains a bromine and a fluorine atom attached to a phenyl ring. The compound's unique structure has made it a subject of interest in medicinal chemistry, pharmacology, and drug development.
Mécanisme D'action
The mechanism of action of N-(3-bromophenyl)-1-(2-fluorophenyl)methanesulfonamide is not fully understood, but studies have shown that it can inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition can lead to the activation of tumor suppressor genes and the suppression of oncogenes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects, particularly in cancer cells. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. Additionally, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-bromophenyl)-1-(2-fluorophenyl)methanesulfonamide has several advantages for lab experiments, including its high potency and selectivity for HDAC inhibition. However, this compound's limited solubility in aqueous solutions can make it challenging to work with in certain experiments. Additionally, this compound's potential toxicity may limit its use in certain applications.
Orientations Futures
There are several potential future directions for the study of N-(3-bromophenyl)-1-(2-fluorophenyl)methanesulfonamide. One area of interest is in the development of this compound-based anticancer drugs, which could potentially provide a more effective and targeted approach to cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other scientific fields. Overall, this compound's unique structure and potential applications make it a subject of continued interest in scientific research.
Applications De Recherche Scientifique
N-(3-bromophenyl)-1-(2-fluorophenyl)methanesulfonamide has been studied extensively for its potential applications in various scientific fields. One of the primary areas of interest is in drug development, where this compound has been shown to possess potent anticancer properties. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-1-(2-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNO2S/c14-11-5-3-6-12(8-11)16-19(17,18)9-10-4-1-2-7-13(10)15/h1-8,16H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSZUFCEKPLEQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NC2=CC(=CC=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![isopropyl 5-(aminocarbonyl)-2-({[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4727898.png)


![2-(2-bromophenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4727928.png)
![6,7-dimethyl-2-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4727939.png)
![N-(5-chloro-2-pyridinyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4727947.png)

![3-cyclopropyl-N-{2-[(2-ethoxybenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4727951.png)
![6-iodo-3-(4-methoxyphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4727958.png)

![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4727978.png)
![N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B4727984.png)

![N-{4-[5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B4728006.png)